Nicotelline
CAS No.: 494-04-2
Cat. No.: VC20757827
Molecular Formula: C15H11N3
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 494-04-2 |
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Molecular Formula | C15H11N3 |
Molecular Weight | 233.27 g/mol |
IUPAC Name | 2,4-dipyridin-3-ylpyridine |
Standard InChI | InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H |
Standard InChI Key | OILSPHJMIPYURT-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 |
Canonical SMILES | C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 |
Melting Point | 147.5 °C |
Chemical Structure and Properties
Chemical Identity
Nicotelline is structurally classified as a terpyridine, specifically 3,2':4',3''-terpyridine or 2,4-di(3-pyridyl)pyridine . This heterocyclic compound contains three pyridine rings connected in a specific arrangement, contributing to its relatively non-volatile nature and stability in various environments.
Basic Chemical Properties
Property | Value | Source |
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Chemical Formula | C15H11N3 | |
Molecular Weight | 233.27 g/mol | |
CAS Registry Number | 494-04-2 | |
Synonyms | 3,2':4',3''-Terpyridine, 2,4-di(3-pyridyl)pyridine, Nicotellin |
Nicotelline's structure consists of three interconnected pyridine rings, creating a planar arrangement that contributes to its chemical stability. The unique arrangement of nitrogen atoms in the molecule provides specific binding properties that differentiate it from other tobacco alkaloids .
Physical Characteristics
Physical State and Appearance
Nicotelline typically appears as a white to off-white solid or as prismatic needles when crystallized from warm dilute alcohol, hot water, or a mixture of chloroform and petroleum ether . The pure compound has a slightly yellowish tinge when obtained through sublimation methods used in laboratory settings .
Thermodynamic Properties
Property | Value | Source |
---|---|---|
Melting Point | 147-149°C | |
Boiling Point | >300°C | |
Physical State at Room Temperature | Solid |
Nicotelline's high boiling point (>300°C) indicates its low volatility, which is an important characteristic that supports its presence primarily in the particulate matter of tobacco smoke rather than the gas phase .
Solubility Profile
Nicotelline demonstrates selective solubility in different solvents:
This solubility profile influences how nicotelline distributes in environmental and biological systems, affecting its extraction efficiency in analytical procedures .
Occurrence and Natural Sources
Natural Distribution
Nicotelline occurs naturally in tobacco plants (Nicotiana species), with the highest concentrations found in Nicotiana tabacum, the species commonly used for commercial tobacco products . It is classified as a minor alkaloid, present in much lower concentrations than the dominant nicotine.
Formation in Tobacco Smoke
Research has revealed that the main source of nicotelline in tobacco smoke is the dehydrogenation of another tobacco alkaloid called anatalline during the burning process . This chemical transformation occurs during tobacco combustion, resulting in nicotelline's presence in cigarette smoke, particularly in the particulate matter (PM) fraction .
Studies have demonstrated that nicotelline is present almost entirely in the particulate matter of both freshly generated cigarette smoke and aged cigarette smoke (3-30 minutes) . This characteristic makes nicotelline particularly valuable as a specific tracer for tobacco smoke-derived particulate matter .
Synthesis and Laboratory Preparation
Synthetic Methods
Several synthetic routes for nicotelline have been reported in scientific literature. Early syntheses were described by Thesing and Müller in 1956-1957 . Modern laboratory preparation typically involves multiple steps, including reactions that form the specific terpyridine structure of nicotelline .
One documented method for laboratory preparation involves using m-chloroperbenzoic acid with methylene chloride, which after several days of reaction produces nicotelline along with other compounds that can be separated using thin-layer chromatography (TLC) . The synthesized nicotelline can be identified by its characteristic Rf value of 0.74 when eluting with 3:1 ethyl acetate/methanol containing approximately 5% concentrated aqueous ammonia .
Characterization of Synthetic Product
The synthetic nicotelline can be characterized by its melting point (reported as 151-152°C for laboratory-synthesized samples, slightly higher than the natural compound) . Mass spectrometry and nuclear magnetic resonance spectroscopy are typically used to confirm the identity and purity of synthesized nicotelline .
Analytical Detection Methods
Chromatographic Techniques
Nicotelline can be analyzed using various chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) has been employed for the detection and quantification of nicotelline . The compound's long retention time in temperature-programmed gas chromatographic runs suggests its low volatility, supporting the hypothesis that nicotelline would be mainly present in the particulate matter of tobacco smoke .
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has also been developed for the detection of nicotelline in various matrices, including urine samples from smokers and house dust . This analytical method provides high sensitivity and specificity for nicotelline detection .
Sample Preparation
Effective extraction methods are crucial for accurate nicotelline analysis. For biological samples such as urine, sample preparation typically involves enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction to isolate and concentrate nicotelline and its metabolites . For environmental samples like house dust, solvent extraction methods are commonly employed to recover nicotelline from the matrix .
Biological and Health Significance
Metabolism and Pharmacokinetics
Nicotelline has a relatively short half-life of approximately 2-3 hours in the human body, making it useful for detecting recent tobacco use . After exposure, nicotelline metabolites can be detected in the urine of smokers, providing a biomarker for recent tobacco smoke exposure .
Applications as a Biomarker and Environmental Tracer
Advantages as a Tobacco Smoke Biomarker
Nicotelline offers several advantages as a biomarker for tobacco smoke exposure:
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It is present almost exclusively in the particulate matter of tobacco smoke .
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There is an excellent correlation between the mass of nicotelline and the mass of particulate matter in aged cigarette smoke .
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It is relatively stable in the environment compared to other tobacco smoke constituents .
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It can be detected in both biological samples (urine) and environmental samples (house dust) .
These properties make nicotelline particularly valuable for distinguishing between exposure to fresh smoke and aged tobacco smoke residues, sometimes referred to as thirdhand smoke .
Biomarker Applications
As a biomarker, nicotelline can help researchers and healthcare professionals assess recent tobacco smoke exposure by measuring nicotelline metabolites in urine samples . This application is particularly useful for:
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Validating self-reported smoking status
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Assessing secondhand smoke exposure
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Evaluating the effectiveness of smoking cessation interventions
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Distinguishing between different types of tobacco product use
Research Findings and Future Directions
Key Research Findings
Research has established several important findings regarding nicotelline:
Future Research Directions
Future research on nicotelline may focus on:
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Developing more sensitive and cost-effective detection methods for wider application in public health monitoring
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Investigating potential health effects of nicotelline exposure through tobacco smoke
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Exploring its utility in distinguishing between different tobacco products and exposure routes
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Examining potential pharmacological applications related to its enzyme inhibition properties
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Establishing standardized reference ranges for biological monitoring in different populations
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